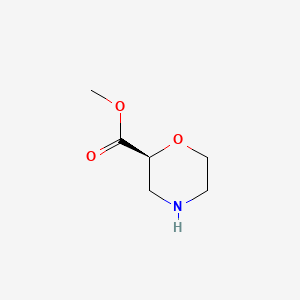

(S)-Methyl morpholine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-morpholine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-9-6(8)5-4-7-2-3-10-5/h5,7H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTITWBGWTASYEG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680188 | |

| Record name | Methyl (2S)-morpholine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314999-01-3 | |

| Record name | Methyl (2S)-morpholine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Methyl Morpholine-2-carboxylate

This technical guide provides a comprehensive overview of (S)-Methyl morpholine-2-carboxylate, a valuable chiral building block for researchers, scientists, and drug development professionals. This document delves into its chemical identity, synthesis, analytical characterization, and applications, with a focus on providing practical, field-proven insights.

Introduction to a Versatile Chiral Scaffold

(S)-Methyl morpholine-2-carboxylate is a heterocyclic organic compound featuring a morpholine ring chiral at the C-2 position. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, modulate physicochemical properties, and improve pharmacokinetic profiles[1][2]. The specific stereochemistry and the presence of a reactive ester functional group make the (S)-enantiomer a crucial intermediate in the asymmetric synthesis of various biologically active molecules, including pharmaceuticals[3][4][5].

Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of (S)-Methyl morpholine-2-carboxylate are paramount for its effective use in research and development. It is most commonly available as its hydrochloride salt to improve stability and handling.

| Property | Value | Source |

| Chemical Name | (S)-Methyl morpholine-2-carboxylate hydrochloride | N/A |

| CAS Number | 1417789-45-7 | N/A |

| Molecular Formula | C₆H₁₂ClNO₃ | N/A |

| Molecular Weight | 181.62 g/mol | N/A |

| Racemic CAS Number | 135782-19-3 | [6] |

| Appearance | White to off-white solid | Supplier Data |

| Solubility | Soluble in water and polar organic solvents | Inferred from structure |

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure (S)-Methyl morpholine-2-carboxylate is a key challenge. While several general methods for the synthesis of chiral morpholines exist[7][8][9], this guide will focus on a practical, multi-step approach adapted from the synthesis of analogous chiral morpholine derivatives, such as the intermediate used in the synthesis of the antidepressant (S,S)-Reboxetine[3][10].

The overall synthetic strategy involves the construction of the chiral morpholine ring from a readily available chiral starting material, followed by functional group manipulation to introduce the methyl ester.

Caption: Proposed synthetic workflow for (S)-Methyl morpholine-2-carboxylate HCl.

Part 1: Synthesis of N-Protected (S)-2-hydroxymethylmorpholine

This initial phase focuses on constructing the chiral morpholine ring. The choice of the nitrogen protecting group (e.g., Boc, Cbz, or Benzyl) is critical as it influences reaction conditions and the final deprotection strategy. A benzyl group is often chosen for its stability and ease of removal via hydrogenolysis.

Step-by-Step Protocol:

-

N-Alkylation: To a solution of (S)-3-amino-1,2-propanediol in a suitable solvent such as methanol, add potassium carbonate and benzyl bromide. The reaction is typically stirred at room temperature overnight.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Cyclization: The crude N-benzylated intermediate is then subjected to a cyclization reaction to form the morpholine ring. A common method involves reaction with a dielectrophile, such as bis(2-chloroethyl) ether, in the presence of a base like sodium hydride in a polar aprotic solvent such as DMF.

-

Purification: The resulting N-benzyl-(S)-2-hydroxymethylmorpholine is purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

The use of a chiral starting material, (S)-3-amino-1,2-propanediol, ensures the stereochemistry of the final product.

-

The benzyl protecting group is robust enough to withstand the subsequent reaction conditions and can be cleanly removed in the final step.

-

The choice of a strong, non-nucleophilic base like sodium hydride is crucial for the intramolecular cyclization to proceed efficiently without competing side reactions.

Part 2: Oxidation to N-Protected (S)-morpholine-2-carboxylic acid

The primary alcohol of the hydroxymethylmorpholine intermediate is selectively oxidized to a carboxylic acid.

Step-by-Step Protocol:

-

Oxidation Reaction: A solution of N-benzyl-(S)-2-hydroxymethylmorpholine in a suitable solvent system (e.g., a mixture of acetonitrile, water, and ethyl acetate) is treated with a catalytic amount of a ruthenium salt (e.g., RuCl₃·xH₂O) and a stoichiometric amount of an oxidizing agent like sodium periodate. The reaction is typically stirred at room temperature until completion.

-

Work-up and Purification: The reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude carboxylic acid, which can be purified by crystallization or chromatography.

Causality of Experimental Choices:

-

The ruthenium-catalyzed oxidation is a mild and efficient method for the conversion of primary alcohols to carboxylic acids and is generally compatible with a variety of functional groups.

-

Sodium periodate serves as the terminal oxidant, regenerating the active ruthenium species in the catalytic cycle.

Part 3: Esterification and Deprotection

The final steps involve the formation of the methyl ester and the removal of the nitrogen protecting group.

Step-by-Step Protocol:

-

Esterification: The N-benzyl-(S)-morpholine-2-carboxylic acid is dissolved in methanol, and a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is added. The mixture is heated to reflux for several hours.

-

Work-up: The reaction is cooled, and the excess methanol is removed. The residue is neutralized with a weak base and the product is extracted.

-

Deprotection and Salt Formation: The N-benzyl group is removed by catalytic hydrogenation. The N-benzylated ester is dissolved in methanol, and a palladium on carbon catalyst is added. The mixture is stirred under a hydrogen atmosphere.

-

Final Step: After the reaction is complete, the catalyst is filtered off, and the filtrate is treated with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt. The solid product is collected by filtration and dried.

Causality of Experimental Choices:

-

Fischer esterification is a straightforward and cost-effective method for the synthesis of methyl esters from carboxylic acids.

-

Catalytic hydrogenation is a clean and efficient method for the removal of benzyl protecting groups, with the only byproduct being toluene, which is easily removed.

-

Formation of the hydrochloride salt enhances the stability and crystallinity of the final product, facilitating its purification and handling.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (S)-Methyl morpholine-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules[1][11][12][13][14].

Sample Preparation Protocol:

-

Solvent Selection: Dissolve approximately 5-10 mg of the hydrochloride salt in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).

-

Internal Standard: Add a small amount of an internal standard, such as trimethylsilylpropanoic acid (TSP) for D₂O or tetramethylsilane (TMS) for CD₃OD, for accurate chemical shift referencing.

-

Sample Filtration: Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

Expected ¹H NMR Spectral Features (in D₂O):

-

Morpholine Ring Protons: A complex series of multiplets between approximately δ 3.0 and 4.2 ppm. The protons on the carbons adjacent to the oxygen (C-6) will be deshielded and appear at a lower field compared to the protons on the carbons adjacent to the nitrogen (C-3 and C-5)[1]. The proton at the chiral center (C-2) will likely appear as a distinct multiplet in this region.

-

Methyl Ester Protons: A sharp singlet at approximately δ 3.8 ppm.

-

N-H Proton: In D₂O, the acidic N-H proton will exchange with deuterium and will likely not be observed.

Expected ¹³C NMR Spectral Features (in D₂O):

-

Carbonyl Carbon: A signal in the range of δ 170-175 ppm.

-

Morpholine Ring Carbons: Signals for the four distinct methylene carbons of the morpholine ring. The carbons adjacent to the oxygen (C-2 and C-6) will be downfield (δ ~65-75 ppm) compared to the carbons adjacent to the nitrogen (C-3 and C-5, δ ~40-50 ppm)[1].

-

Methyl Ester Carbon: A signal at approximately δ 53 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule[15][16][17].

Expected IR Spectral Features (KBr Pellet):

-

N-H Stretch: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the secondary amine hydrochloride.

-

C-H Stretches: Absorptions in the region of 2850-3000 cm⁻¹ due to the C-H bonds of the morpholine ring and the methyl group.

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ characteristic of an ester carbonyl group[15][16].

-

C-O Stretch: A strong absorption in the region of 1050-1250 cm⁻¹ corresponding to the C-O-C ether linkage of the morpholine ring and the C-O bond of the ester.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum (Electrospray Ionization, ESI+):

-

Molecular Ion Peak [M+H]⁺: A prominent peak corresponding to the protonated free base of the molecule (m/z = 146.08).

-

Fragmentation Pattern: Characteristic fragmentation of the morpholine ring and loss of the methoxycarbonyl group.

Applications in Drug Discovery and Development

(S)-Methyl morpholine-2-carboxylate is a key building block in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the ability to introduce a defined stereocenter and a versatile functional handle for further chemical modifications.

One notable application is in the synthesis of norepinephrine reuptake inhibitors (NRIs), such as analogs of Reboxetine[3][5]. The morpholine moiety is crucial for the biological activity of these compounds, and the specific stereochemistry at the C-2 position is often critical for target engagement and selectivity.

Caption: Key chemical transformations of (S)-Methyl morpholine-2-carboxylate in drug discovery.

Conclusion

(S)-Methyl morpholine-2-carboxylate is a valuable and versatile chiral building block with significant applications in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic approach based on established methodologies, and a guide to its analytical characterization. The provided protocols and insights are intended to empower researchers to confidently synthesize and utilize this important chiral intermediate in their research and development endeavors.

References

- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.

- Métro, T.-X., Gomez Pardo, D., & Cossy, J. (2008). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 10(13), 2761–2764.

-

The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

- Pedzisa, L., Monastyrskyi, A., Parker, C. D., & Roush, W. R. (2023). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides.

- Farkas, Ö., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(12), 1024–1027.

- Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253.

-

National Center for Biotechnology Information. (n.d.). Methyl morpholine-2-carboxylate. PubChem. Retrieved from [Link]

-

ResearchGate. (2023). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]

- Riguera, R., et al. (2023). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 28(1), 57.

- Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14457–14462.

- Almela, C., et al. (2003). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Hydrometallurgy, 70(1-3), 57-71.

- Henegar, K. E. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, 73(9), 3662–3665.

-

Riguera, R., et al. (2023). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. National Institutes of Health. Retrieved from [Link]

-

MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

- King, F. D., & Martin, R. T. (1992). The Synthesis of 2‐Morpholine Carboxylic Acid Derivatives and Their Elaboration to 1‐Aza‐4‐oxabicyclo(3.3.1)nonan‐6‐one. ChemInform, 23(10).

- da Silva, A. B., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.

- Wang, Q., et al. (2020). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

-

chemeurope.com. (n.d.). Chiral resolution. Retrieved from [Link]

- Coe, J. W., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5440–5444.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

-

Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. The Royal Society of Chemistry. Retrieved from [Link]

-

Henegar, K. E. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. Retrieved from [Link]

- Jain, A., & Sahu, S. K. (2024).

-

Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum... Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Sci-Hub. ChemInform Abstract: The Synthesis of 2‐Morpholine Carboxylic Acid Derivatives and Their Elaboration to 1‐Aza‐4‐oxabicyclo(3.3.1)nonan‐6‐one. / ChemInform, 1992 [sci-hub.st]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl morpholine-2-carboxylate | C6H11NO3 | CID 15733444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Morpholine synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. preprints.org [preprints.org]

- 14. rsc.org [rsc.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. researchgate.net [researchgate.net]

(S)-Methyl morpholine-2-carboxylate spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Characterization of (S)-Methyl Morpholine-2-Carboxylate

Abstract

(S)-Methyl morpholine-2-carboxylate is a chiral heterocyclic compound of significant interest in synthetic chemistry and drug discovery, serving as a versatile building block for more complex molecules. Its stereochemistry and functional group array—comprising a secondary amine, an ether, and a methyl ester—necessitate rigorous structural confirmation and purity assessment. This technical guide provides a comprehensive overview of the expected spectral data for (S)-Methyl morpholine-2-carboxylate, detailing the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Authored from the perspective of a Senior Application Scientist, this document offers not only predicted data but also the underlying scientific rationale and field-proven methodologies for its acquisition and interpretation, ensuring a self-validating approach to its characterization.

Introduction: The Structural Imperative

In the realm of medicinal chemistry, the precise three-dimensional arrangement of atoms is paramount to a molecule's biological activity. (S)-Methyl morpholine-2-carboxylate, as a chiral scaffold, presents a unique framework that is often incorporated into pharmacologically active agents. The morpholine ring offers aqueous solubility and a stable, non-aromatic core, while the carboxylate and chiral center at the C2 position provide key handles for further synthetic modification.

Consequently, unambiguous confirmation of its covalent structure and stereochemical integrity is a critical first step in any research and development workflow. The following sections outline a multi-technique spectroscopic approach to achieve this, providing researchers with the necessary framework to verify their material and proceed with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the complete covalent structure.

Expertise & Rationale: Choosing the Right NMR Experiment

For a molecule like (S)-Methyl morpholine-2-carboxylate, a standard suite of 1D and 2D NMR experiments is typically sufficient. The choice of solvent is critical; deuterated chloroform (CDCl₃) is an excellent starting point due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. However, if the N-H proton signal is broad or difficult to identify, switching to a solvent like DMSO-d₆ can sharpen the peak and facilitate its observation through hydrogen bonding with the solvent.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show seven distinct signals, corresponding to the different proton environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H-2 | ~3.80 | dd (dd = doublet of doublets) | 1H | Located alpha to both the nitrogen and the electron-withdrawing ester group, resulting in a downfield shift. Coupled to the two diastereotopic H-3 protons. |

| H-3a (axial/equatorial) | ~3.00 - 3.20 | m (multiplet) | 1H | Diastereotopic proton on the carbon adjacent to the nitrogen. Coupled to H-2 and its geminal partner, H-3b. |

| H-3b (axial/equatorial) | ~2.80 - 2.95 | m | 1H | Diastereotopic proton on the carbon adjacent to the nitrogen. Coupled to H-2 and its geminal partner, H-3a. |

| H-5a (axial/equatorial) | ~3.90 - 4.10 | m | 1H | Diastereotopic proton on the carbon adjacent to the ring oxygen. Deshielded by the oxygen atom. |

| H-5b (axial/equatorial) | ~3.60 - 3.75 | m | 1H | Diastereotopic proton on the carbon adjacent to the ring oxygen. Deshielded by the oxygen atom. |

| H-6a (axial/equatorial) | ~2.70 - 2.85 | m | 1H | Diastereotopic proton on the carbon adjacent to the nitrogen. |

| H-6b (axial/equatorial) | ~2.50 - 2.65 | m | 1H | Diastereotopic proton on the carbon adjacent to the nitrogen. |

| N-H | ~1.80 - 2.50 | br s (broad singlet) | 1H | The chemical shift can be highly variable and concentration-dependent. The signal is often broad due to quadrupole broadening and potential chemical exchange. |

| O-CH₃ | ~3.75 | s (singlet) | 3H | Protons of the methyl ester group are in a clean singlet environment, deshielded by the adjacent oxygen. |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide a count of the unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | ~172 | The carbonyl carbon of the ester is significantly deshielded and appears far downfield. |

| C-2 | ~58 | The chiral carbon is attached to both nitrogen and the carbonyl group, shifting it downfield. |

| C-3 | ~45 | Carbon adjacent to the nitrogen atom. |

| C-5 | ~67 | Carbon adjacent to the ring oxygen, leading to a significant downfield shift. |

| C-6 | ~46 | Carbon adjacent to the nitrogen atom, similar to C-3. |

| O-CH₃ | ~52 | The methyl carbon of the ester group, deshielded by the attached oxygen. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of (S)-Methyl morpholine-2-carboxylate in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a standard broadband probe.

-

¹H NMR Acquisition:

-

Acquire a 1D proton spectrum with a 90° pulse angle.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Employ a relaxation delay of 2 seconds and an acquisition time of 3-4 seconds.

-

Accumulate 16-32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to 0-200 ppm.

-

Use a longer relaxation delay (5 seconds) to ensure quantitative accuracy for all carbon types.

-

Accumulate a sufficient number of scans (e.g., 1024 or more) for adequate signal-to-noise, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate it using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds.

Predicted IR Absorption Bands

The IR spectrum of (S)-Methyl morpholine-2-carboxylate will be dominated by absorptions corresponding to its ester and morpholine functionalities.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3300 - 3500 | Medium, broad | Characteristic of a secondary amine. The peak may be broad due to hydrogen bonding. |

| C-H Stretch (sp³) | 2850 - 3000 | Strong | Aliphatic C-H stretches from the morpholine ring and methyl group. |

| C=O Stretch (Ester) | 1735 - 1750 | Strong, sharp | A strong, sharp absorption in this region is a definitive indicator of the ester carbonyl group. |

| C-O-C Stretch (Ether) | 1080 - 1150 | Strong | Asymmetric C-O-C stretching vibration from the morpholine ring ether linkage. |

| C-N Stretch | 1020 - 1250 | Medium | Stretching vibrations from the amine C-N bonds. |

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, water vapor).

-

Sample Application: Place a small amount (a single drop or a few milligrams of solid) of (S)-Methyl morpholine-2-carboxylate directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement is complete.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Predicted Mass Spectral Data (ESI-MS)

-

Molecular Formula: C₆H₁₁NO₃

-

Exact Mass: 145.0739 g/mol

-

Predicted Ion: [M+H]⁺ = 146.0817

The primary peak observed in the positive ion mode ESI mass spectrum will be the protonated molecule at m/z 146.0817. High-resolution mass spectrometry (HRMS) can confirm this value to within a few parts per million (ppm), providing unequivocal confirmation of the elemental composition.

Predicted Fragmentation Pathway

While ESI is a soft technique, some in-source fragmentation or subsequent MS/MS analysis can provide further structural information. A logical primary fragmentation pathway involves the loss of the methoxycarbonyl group.

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the molecule.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Instrument Parameters (Positive Ion Mode):

-

Capillary Voltage: Set to a typical value for positive mode, e.g., +3.5 to +4.5 kV.

-

Source Temperature: Set to ~120-150 °C.

-

Desolvation Gas Flow: Optimize the flow of nitrogen gas to aid in droplet desolvation.

-

Mass Range: Scan a mass range that comfortably includes the expected molecular ion, for instance, m/z 50-300.

-

-

Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and a well-averaged spectrum.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and MS provides a robust and self-validating system for the structural confirmation of (S)-Methyl morpholine-2-carboxylate. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy offers rapid confirmation of the key ester and morpholine functional groups. Finally, high-resolution mass spectrometry confirms the elemental composition with high precision. By following the detailed protocols and comparing the acquired data to the predicted values and patterns outlined in this guide, researchers and drug development professionals can confidently verify the identity, structure, and purity of their material, ensuring a solid foundation for subsequent scientific endeavors.

References

This section would be populated with links to authoritative sources for spectroscopic principles and data for similar compounds if they were found during the search process. As no specific data for the target molecule was available, this section remains illustrative.

(S)-Methyl morpholine-2-carboxylate stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of (S)-Methyl morpholine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl morpholine-2-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a versatile building block, its morpholine core and chiral center are incorporated into a wide array of biologically active molecules. The integrity of this starting material is paramount, as any degradation or loss of stereochemical purity can have profound impacts on the yield, purity, and pharmacological properties of the final drug substance. This guide provides a comprehensive overview of the chemical stability, potential degradation pathways, and scientifically grounded storage and handling procedures for (S)-Methyl morpholine-2-carboxylate to ensure its viability in research and development.

Chemical Structure and Properties

Understanding the stability of (S)-Methyl morpholine-2-carboxylate begins with its structure, which features three key functional groups: a secondary amine, an ether linkage within the morpholine ring, and a methyl ester. Each of these groups presents a unique susceptibility to degradation under certain conditions.

Caption: Key functional groups of (S)-Methyl morpholine-2-carboxylate.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 145.16 g/mol | PubChem[1] |

| Appearance | White to light yellow solid | ChemicalBook[2] |

| CAS Number | 1314999-01-3 ((S)-isomer) | ChemSrc |

| CAS Number (HCl salt) | 1417789-45-7 | Synblock[3] |

Key Factors Influencing Stability

The degradation of (S)-Methyl morpholine-2-carboxylate is primarily influenced by a combination of environmental and chemical factors.

-

pH: The presence of acidic or, more significantly, basic conditions can catalyze the hydrolysis of the methyl ester.

-

Moisture: Water is a necessary reactant for hydrolytic degradation. The presence of ambient or dissolved moisture can accelerate this process.

-

Temperature: Elevated temperatures increase the rate of all chemical reactions, including hydrolysis and oxidation.

-

Oxygen: Atmospheric oxygen can promote the oxidation of the secondary amine, a common degradation pathway for amines.[4][5]

-

Light: Although less common for this structure, high-intensity light (especially UV) can potentially provide the energy to initiate degradation reactions.

Potential Degradation Pathways

The primary modes of degradation for (S)-Methyl morpholine-2-carboxylate are hydrolysis and oxidation. Racemization is a secondary, though important, consideration.

Hydrolytic Degradation

The most significant stability concern is the hydrolysis of the methyl ester functional group. This reaction can be catalyzed by both acid and base, but is substantially faster under basic conditions, proceeding through a nucleophilic acyl substitution mechanism.[6] The products are the corresponding (S)-morpholine-2-carboxylic acid and methanol. The presence of even trace amounts of water and basic residues can initiate this process.[7] Studies on homologous series of esters have shown that methyl esters can exhibit considerable metabolic stability but are still prone to chemical hydrolysis.[8]

Caption: Hydrolytic degradation of the methyl ester group.

Oxidative Degradation

The secondary amine within the morpholine ring is susceptible to oxidation.[9] This can occur in the presence of atmospheric oxygen, metal ions, or other oxidizing agents.[4] The reaction can lead to a variety of products, including N-oxides or ring-opened species through cleavage of the C-N bond, which is a known degradation pathway for the morpholine ring under certain conditions.[10][11] While tertiary amines are often slightly more stable against oxidation, secondary amines remain vulnerable.[4]

Caption: Oxidative degradation of the secondary amine.

Racemization

The stereocenter at the C-2 position is critical for the compound's utility as a chiral building block. While generally stable, exposure to strong bases could theoretically lead to the deprotonation of the alpha-proton (the hydrogen on C-2), forming a planar enolate intermediate. Reprotonation could then occur from either face, leading to a loss of enantiomeric purity (racemization). While less probable than hydrolysis under typical storage conditions, this risk underscores the importance of avoiding strongly basic environments.

Recommended Storage and Handling

Based on the chemical stability profile, the following conditions are recommended to preserve the purity and chiral integrity of (S)-Methyl morpholine-2-carboxylate.

Table 2: Recommended Storage Conditions

| Condition | Recommendation | Causality |

| Long-Term Storage | -20°C to 2-8°C, under inert gas (Argon or Nitrogen) | Cold temperatures drastically slow the rates of all degradation reactions. An inert atmosphere prevents oxidative degradation of the secondary amine. |

| Short-Term Storage (Benchtop) | Tightly sealed container, in a desiccator | Minimizes exposure to atmospheric moisture and oxygen during routine experimental use. |

| In-Solution Storage | Use aprotic, dry solvents. Prepare fresh. If storage is needed, store at -20°C or below. | Protic solvents (like methanol or water) can participate in hydrolysis. Storing cold and for minimal time reduces degradation in solution. |

General Handling and Incompatibilities

-

Handling: Always handle the compound in a well-ventilated area or under a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound is classified as an irritant.[1]

-

Container: Store in a tightly sealed container to prevent moisture and air ingress.[13][14]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[12][15] These materials can violently react with or catalyze the degradation of the morpholine and ester moieties.

Analytical Methods for Stability Assessment

To ensure the quality of (S)-Methyl morpholine-2-carboxylate, especially after long-term storage or when used in critical applications, its purity should be verified. Stability-indicating analytical methods are crucial for this purpose.

Caption: Experimental workflow for a forced degradation study.

Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing chemical purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a buffer like ammonium acetate or formate) is a common starting point. A UV detector (e.g., at 210 nm) can be used for quantification.

-

Chiral HPLC: Essential for confirming the enantiomeric purity of the material. Specialized chiral columns (e.g., polysaccharide-based) are required to separate the (S)- and (R)-enantiomers.[16] This analysis is critical to detect racemization.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile degradation products and confirming the identity of the main compound.[17][18][19]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for identifying unknown degradation products formed during stability studies. It provides molecular weight information that is crucial for structural elucidation.

Protocol: Forced Degradation Study

Forced degradation (or stress testing) is a powerful tool to understand the intrinsic stability of a molecule.[20][21] It involves subjecting the compound to harsh conditions to intentionally induce degradation.[22]

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Materials:

-

(S)-Methyl morpholine-2-carboxylate

-

HPLC-grade water, acetonitrile, methanol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Class A volumetric flasks and pipettes

-

HPLC system with UV/DAD detector

-

pH meter

Methodology:

-

Prepare Stock Solution: Accurately weigh and dissolve (S)-Methyl morpholine-2-carboxylate in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).

-

Prepare Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL). This is the unstressed (t=0) sample.

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 1-2 hours (base hydrolysis is often rapid). Neutralize with 0.1 M HCl and dilute to the target concentration.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to the target concentration.

-

Thermal Degradation: Store an aliquot of the stock solution in an oven at 80°C for 48 hours. Cool and dilute to the target concentration.

-

Photolytic Degradation: Expose an aliquot of the stock solution to a photostability chamber (ICH Q1B conditions). Also, expose a solid sample to the same conditions. Dissolve/dilute to the target concentration.

-

Analysis: Analyze all samples (control, acid, base, oxidative, thermal, photolytic) by HPLC.

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradants) and a decrease in the main peak area. The method is considered "stability-indicating" if all degradation peaks are well-resolved from the main peak.

Conclusion

The chemical and stereochemical integrity of (S)-Methyl morpholine-2-carboxylate is contingent upon diligent storage and handling practices rooted in an understanding of its inherent chemical liabilities. The primary degradation pathways are the hydrolysis of the methyl ester and the oxidation of the secondary amine. To mitigate these risks, the compound must be stored at low temperatures (2-8°C or colder), under an inert atmosphere, and rigorously protected from moisture and incompatible chemicals. Verification of purity and enantiomeric excess via appropriate analytical methods like HPLC and Chiral HPLC is a critical quality control step. By adhering to these guidelines, researchers and drug developers can ensure the reliability of this key chiral building block, thereby safeguarding the integrity of their scientific outcomes.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15733444, Methyl morpholine-2-carboxylate. Retrieved from [Link].

- Google Patents (2021). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.

-

Carl ROTH (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link].

-

ResearchGate (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Retrieved from [Link].

-

Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(2), 746-750. Retrieved from [Link].

-

Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link].

-

Wang, D., et al. (2014). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society, 136(45), 15895-15898. Retrieved from [Link].

-

Organic Chemistry Portal (n.d.). Methyl Esters. Retrieved from [Link].

-

ResearchGate (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Retrieved from [Link].

-

Ahmed, S., et al. (2021). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 5(3), 445-460. Retrieved from [Link].

-

Lameiro, J., et al. (2020). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 10(1), 1-13. Retrieved from [Link].

-

Reddit (2022). r/Chempros - Need to hydrolyze methyl esters but compound is water sensitive. Retrieved from [Link].

-

OSHA (2003). Morpholine (Method PV2123). Retrieved from [Link].

-

Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Herald Journal of Inorganic and Advanced Chemistry, 2(1), 07-12. Retrieved from [Link].

-

Rauckman, E. J., & Rosen, G. M. (1976). Improved Methods for the Oxidation of Secondary Amines to Nitroxides. Synthetic Communications, 6(4), 309-312. Retrieved from [Link].

-

Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(2), 129-138. Retrieved from [Link].

-

ResearchGate (2022). Methyl ester hydrolysis. Retrieved from [Link].

-

Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Life Sciences, 2(2), 24-34. Retrieved from [Link].

-

D. I. Enache, J. K. Edwards, & G. J. Hutchings. (2011). Developments in the Aerobic Oxidation of Amines. ACS Catalysis, 1(8), 1049-1062. Retrieved from [Link].

-

ScienceScholar (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences, 6(S1), 1043-1055. Retrieved from [Link].

- Kocienski, P. J. (2005). Protecting Groups. 3rd ed., Georg Thieme Verlag.

-

G. S. S. Mala, et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Retrieved from [Link].

-

Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Energy Procedia, 51, 133-140. Retrieved from [Link].

-

Redox (2022). Safety Data Sheet Morpholine. Retrieved from [Link].

-

PubMed Central (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules, 27(1), 263. Retrieved from [Link].

-

ResearchGate (2019). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link].

-

ChemSrc (n.d.). (R)-methyl morpholine-2-carboxylate hydrochloride. Retrieved from [Link].

-

Nexchem Ltd (2019). SAFETY DATA SHEET - Morpholine. Retrieved from [Link].

-

ASTM International (1990). Development of Analytical Methodology and a Report on Collaborative Study on the Determination of Morpholine, Cyclohexylamine, and Diethylaminoethanol in Aqueous Samples by Direct Aqueous Injection Gas Chromatography. Retrieved from [Link].

-

Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters, 26(36), 7240-7244. Retrieved from [Link].

-

PubMed Central (2020). Recognition of Chiral Carboxylates by Synthetic Receptors. Molecules, 25(18), 4083. Retrieved from [Link].

Sources

- 1. Methyl morpholine-2-carboxylate | C6H11NO3 | CID 15733444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-methyl morpholine-2-carboxylate hydrochloride | 1417789-45-7 [chemicalbook.com]

- 3. CAS 1417789-45-7 | (S)-Methyl morpholine-2-carboxylate hydrochloride - Synblock [synblock.com]

- 4. academic.oup.com [academic.oup.com]

- 5. nva.sikt.no [nva.sikt.no]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. reddit.com [reddit.com]

- 8. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. redox.com [redox.com]

- 14. nexchem.co.uk [nexchem.co.uk]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 17. researchgate.net [researchgate.net]

- 18. Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]

- 19. Development of Analytical Methodology and a Report on Collaborative Study on the Determination of Morpholine, Cyclohexylamine, and Diethylaminoethanol in Aqueous Samples by Direct Aqueous Injection Gas Chromatography [store.astm.org]

- 20. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 21. researchgate.net [researchgate.net]

- 22. biopharminternational.com [biopharminternational.com]

Foreword: The Unassuming Power of a Privileged Scaffold

An In-Depth Technical Guide to the Chiral Morpholine Scaffold in Medicinal Chemistry

In the intricate world of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged structures." The chiral morpholine ring is a paramount example of such a scaffold.[1][2] Far from being a mere passive linker, its unique combination of physicochemical and stereochemical properties allows it to actively enhance a molecule's potency, selectivity, and pharmacokinetic profile.[2][3] This guide moves beyond a simple overview to provide researchers, scientists, and drug development professionals with a deeper understanding of the causality behind the chiral morpholine's success, focusing on its stereoselective synthesis, its multifaceted roles in molecular recognition, and its application in marketed drugs.

Strategic Advantages: Why the Morpholine Core Works

The utility of the morpholine ring stems from a finely tuned balance of features inherent to its structure. Understanding these is key to leveraging them in rational drug design.

-

Physicochemical Profile: The morpholine ring contains a weakly basic nitrogen atom (pKa ≈ 8.5) and a hydrogen bond-accepting oxygen atom.[4] This duality provides a well-balanced hydrophilic-lipophilic profile. The basic nitrogen can be protonated at physiological pH, enhancing aqueous solubility, while the overall ring structure remains sufficiently lipophilic to contribute to membrane permeability. This balance is particularly crucial for developing drugs targeting the central nervous system (CNS), where crossing the blood-brain barrier is a significant hurdle.[4][5]

-

Pharmacokinetic (PK) Modulation: The introduction of a morpholine moiety frequently improves a compound's metabolic stability. The ring itself is relatively resistant to oxidative metabolism. Furthermore, its electron-withdrawing oxygen atom reduces the nucleophilicity of the nitrogen, which can prevent unwanted metabolic reactions or off-target interactions. This leads to more predictable PK/PD (pharmacokinetic/pharmacodynamic) relationships and can improve a drug's half-life and overall exposure.[2][4]

-

Conformational Control: As a saturated heterocycle, the morpholine ring adopts a stable chair conformation. When substituted, it places its appendages in well-defined three-dimensional orientations. This conformational rigidity is a powerful tool for drug designers, as it reduces the entropic penalty of binding to a biological target and allows for the precise positioning of pharmacophoric elements to maximize interactions with a receptor or enzyme active site.[4][5]

Constructing the Core: Stereoselective Synthetic Strategies

The biological activity of a chiral molecule is critically dependent on its stereochemistry. Therefore, the ability to synthesize enantiomerically pure morpholine derivatives is essential. The most reliable strategies begin with precursors from the chiral pool, such as amino acids or their corresponding 1,2-amino alcohols.[6][7]

A prevalent and robust method involves the N-alkylation of a chiral amino alcohol with a two-carbon electrophile, followed by intramolecular cyclization. This ensures that the stereochemistry of the starting material is faithfully transferred to the final product.

Workflow for Stereoselective Morpholine Synthesis from a Chiral Amino Alcohol

Caption: General workflow for the synthesis of a chiral morpholine.

Field-Proven Experimental Protocol: Asymmetric Synthesis of Chiral Morpholin-2-ones

The following protocol is a representative example of a modern, catalytic approach to constructing the chiral morpholine core, specifically the morpholin-2-one intermediate. This method, developed by Zhu and colleagues, utilizes a copper-catalyzed diyne cyclization to achieve high enantioselectivity.[1] Morpholin-2-ones are valuable direct precursors to the corresponding morpholines via reduction.[7]

Reaction: Copper-Catalyzed Asymmetric Cyclization of N-propargyl ynamide

Source: Adapted from Zhu, J., et al. (2024). Nature Communications.[1]

Materials:

-

Copper(I) thiophene-2-carboxylate (CuTC) (3.8 mg, 0.02 mmol, 0.1 equiv)

-

Chiral Ligand (L5 as specified in the source publication) (19.3 mg, 0.024 mmol, 0.12 equiv)

-

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₄) (21.3 mg, 0.024 mmol, 0.12 equiv)

-

N-propargyl ynamide substrate (1) (0.2 mmol, 1.0 equiv)

-

1,2-Dichloroethane (DCE), anhydrous (4 mL total)

Procedure:

-

Catalyst Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuTC (3.8 mg), the chiral ligand L5 (19.3 mg), and NaBArF₄ (21.3 mg) under an air atmosphere.

-

Inject 2 mL of anhydrous DCE into the Schlenk tube.

-

Stir the resulting mixture at 30°C for 2 hours to allow for the formation of the active chiral catalyst complex.

-

Substrate Addition: In a separate vial, dissolve the N-propargyl ynamide substrate (1) (0.2 mmol) in 2 mL of anhydrous DCE.

-

Add the substrate solution dropwise to the catalyst mixture in the Schlenk tube.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue directly by column chromatography on silica gel using an appropriate eluent (e.g., petroleum ether/ethyl acetate) to afford the desired chiral morpholin-2-one (2).

Causality: The choice of a chiral ligand is paramount; it complexes with the copper catalyst to create a chiral environment. This environment forces the cyclization to proceed through a lower-energy transition state for one enantiomer over the other, resulting in a highly enantioenriched product. The NaBArF₄ acts as an activator, creating a more cationic and reactive copper center.

The Scaffold in Action: Dual Roles in Molecular Recognition

The chiral morpholine scaffold contributes to bioactivity in two primary ways: by acting as a rigid scaffold to orient other functional groups and by participating directly as a pharmacophore.

A. The Morpholine as a Rigid Scaffold

In many drugs, the core function of the morpholine ring is to hold pendant groups in a specific, bioactive conformation. Its defined chair structure acts as a three-dimensional anchor.

-

Example - Aprepitant (Emend®): Aprepitant is a neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. Its complex structure features a C2,C3-disubstituted chiral morpholine core.[2] This core is not just a linker; it precisely orients the 4-fluorophenyl group and the complex ether side chain, ensuring they fit optimally into the binding pocket of the NK1 receptor. The stereochemistry is critical; other diastereomers show significantly reduced activity.

B. The Morpholine as a Direct Pharmacophore

The heteroatoms of the morpholine ring can engage in direct, potency-enhancing interactions with the biological target.

-

Example - BACE-1 Inhibitors for Alzheimer's Disease: The enzyme β-secretase (BACE-1) is a key target in Alzheimer's research.[3] Many potent BACE-1 inhibitors incorporate a morpholine or a related 1,4-oxazine moiety. The morpholine oxygen can act as a crucial hydrogen bond acceptor, often interacting with the backbone NH of key residues like Gly230 or Thr72 in the BACE-1 active site.[5] Simultaneously, the nitrogen atom can be used as an attachment point for groups that interact with the catalytic aspartate dyad (Asp32 and Asp228). In this context, the morpholine is an integral part of the pharmacophore, directly responsible for anchoring the inhibitor in the active site.

Visualizing Pharmacophoric Interactions

Caption: Key interactions of a morpholine-based BACE-1 inhibitor.

Case Studies: Chiral Morpholines in Marketed Drugs

The translation of these principles into successful therapeutics is best illustrated by examining marketed drugs where the chiral morpholine scaffold is a key structural feature.

| Drug Name (Brand) | Therapeutic Area | Biological Target | Role of the Chiral Morpholine Scaffold |

| Linezolid (Zyvox) | Antibacterial | Bacterial Ribosome (50S subunit) | The morpholine ring is crucial for binding and potency. It also enhances solubility and contributes to a favorable safety profile.[5][6] |

| Aprepitant (Emend) | Antiemetic | Neurokinin-1 (NK1) Receptor | Acts as a rigid scaffold to correctly orient the pharmacophoric groups, with its specific stereochemistry being essential for high-affinity binding.[2] |

| Gefitinib (Iressa) | Oncology (NSCLC) | Epidermal Growth Factor Receptor (EGFR) | The morpholine group is a key solubilizing element, improving the drug's pharmacokinetic properties and overall bioavailability. |

| Reboxetine (Edronax) | Antidepressant | Noradrenaline Transporter (NAT) | The chiral (2S,3S)-morpholine core defines the spatial relationship between the two aryl groups, which is critical for selective inhibition of noradrenaline reuptake. |

| Phendimetrazine | Anorectic (obesity) | Sympathomimetic Amine | The chiral 3,4-dimethylmorpholine structure is responsible for its CNS stimulant and appetite-suppressant activity. |

Future Prospects: Expanding on a Privileged Core

The chiral morpholine scaffold is far from being a solved chapter in medicinal chemistry. Its future lies in new synthetic methodologies and novel applications.

-

Systematic Chemical Diversity (SCD): This concept involves the systematic synthesis of all possible regio- and stereoisomers of a core scaffold.[7] Applying SCD to the morpholine ring generates libraries of related but distinct three-dimensional structures. Screening these libraries can rapidly provide detailed structure-activity relationships (SAR) and uncover novel biological activities for previously unexplored isomers.[7]

Systematic Chemical Diversity (SCD) Workflow

Caption: Workflow for applying Systematic Chemical Diversity to morpholines.

-

Novel Synthetic Methods: Research continues into more efficient, greener, and more versatile methods for synthesizing complex morpholines, including photocatalytic approaches and novel cyclization cascades.[4] These methods will allow access to previously unattainable substitution patterns, further expanding the chemical space available for drug discovery.

References

-

Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390. Available from: [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and biological activity. Russian Journal of Organic Chemistry, 49, 787–814. Available from: [Link]

-

Zhu, J., et al. (2024). Asymmetric one-carbon ring expansion of diverse N-heterocycles via copper-catalyzed diyne cyclization. Nature Communications. Available from: [Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. Available from: [Link]

-

Costantino, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available from: [Link]

-

Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available from: [Link]

-

Singh, R., et al. (2022). Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics. Pharmaceuticals, 16(8), 1135. Available from: [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]

-

Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. Available from: [Link]

-

Chamakuri, S., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters. Available from: [Link]

-

Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available from: [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]

-

Payack, J. F., et al. (2003). Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. Journal of the American Chemical Society, 125(4), 956-957. Available from: [Link]

-

Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]

-

Unichem. (2012). Novel process for preparation of linezolid and its novel intermediates. WIPO Patent WO/2012/114355. Available from: [Link]

-

Lenci, E., et al. (2019). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 7, 72. Available from: [Link]

-

McKillop, D., et al. (2004). The disposition and metabolism of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat, dog and man. Xenobiotica, 34(10), 919-934. Available from: [Link]

-

Singh, R., et al. (2023). Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors. Semantic Scholar. Available from: [Link]

-

Reddy, G. J., et al. (2014). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. ResearchGate. Available from: [Link]

-

Kumar, A., & Singh, S. K. (2022). BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. Current Neuropharmacology, 20(1), 177-196. Available from: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Gefitinib? Available from: [Link]

-

Kwo, A. C. (2022). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. IDEALS, University of Illinois. Available from: [Link]

- Hetero Drugs Limited. (2012). A novel process for preparation of linezolid and its novel intermediates. Google Patents.

-

Trabocchi, A., & Lenci, E. (2022). Diversity-Oriented Synthetic Strategies Applied to Cancer Chemical Biology and Drug Discovery. Molecules, 27(19), 6262. Available from: [Link]

- Hetero Research Foundation. (2016). An improved process for the preparation of aprepitant. Google Patents.

-

Singh, R., et al. (2022). Scaffold morphing and in-silico studies of potential BACE1 (β-secretase) inhibitors: A hope for newer dawn in anti- Alzheimer therapeutics. ResearchGate. Available from: [Link]

Sources

- 1. Asymmetric one-carbon ring expansion of diverse N-heterocycles via copper-catalyzed diyne cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Stereochemistry of Morpholine Ring Systems

Abstract: The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its advantageous physicochemical properties and its presence in numerous FDA-approved therapeutics.[1][2] This guide provides a comprehensive exploration of the stereochemical intricacies of the morpholine ring system. We will delve into its fundamental conformational preferences, survey advanced stereoselective synthetic strategies, detail the analytical methodologies for stereochemical assignment, and culminate in a discussion of how precise stereochemical control dictates biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the nuanced three-dimensional properties of the morpholine scaffold in the design of next-generation therapeutics.

Section 1: The Morpholine Scaffold: A Privileged Structure in Drug Discovery

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is classified as a "privileged scaffold" in medicinal chemistry.[3] Its prevalence in bioactive compounds stems from a unique combination of properties. The oxygen atom often enhances aqueous solubility and can serve as a crucial hydrogen bond acceptor in interactions with biological targets, while the nitrogen atom provides a versatile handle for functionalization and can modulate the compound's pKa. These attributes contribute to improved metabolic stability and favorable pharmacokinetic profiles, making morpholine a highly desirable building block for drugs targeting a wide array of diseases, from central nervous system (CNS) disorders to cancer.[2][4] The non-symmetrical nature of the ring, with its two distinct heteroatoms, introduces inherent stereochemical possibilities that are critical to its function.[1] Understanding and controlling this stereochemistry is paramount for optimizing therapeutic efficacy and safety.[3]

Section 2: Conformational Analysis of the Morpholine Ring

The biological function of a morpholine-containing molecule is inextricably linked to its three-dimensional shape, which is governed by its conformational preferences.

Chair Conformation Dominance

Similar to cyclohexane, the morpholine ring predominantly adopts a chair conformation to minimize torsional and steric strain. The alternative boat conformation is significantly higher in energy and thus not substantially populated under normal conditions.[5][6] However, the presence of the N-H bond introduces a key conformational isomerism. The hydrogen atom on the nitrogen can occupy either an axial (Ax) or an equatorial (Eq) position, leading to two distinct chair conformers: Chair-Ax and Chair-Eq.

Spectroscopic investigations using techniques such as infrared (IR), Raman, and advanced mass spectrometry have confirmed the existence of both conformers.[5][6] The energy difference between them is remarkably small, determined to be approximately 109 ± 4 cm⁻¹, making them readily interconvertible.[6] The relative population of these conformers can be influenced by the surrounding medium; for instance, the equatorial chair conformer is predominant in pure liquid morpholine, while the contribution from the axial conformer increases in an aqueous solution.[7]

Caption: Conformational equilibrium between Chair-Equatorial and Chair-Axial forms.

Substituted Morpholines and Protein Binding

When substituents are present on the carbon framework, their preference for equatorial positions (to minimize 1,3-diaxial interactions) further dictates the ring's conformation. In the context of drug design, the conformation is not static. Molecular docking and X-ray crystallography studies of morpholine-containing inhibitors bound to their protein targets reveal that the ring can adopt specific conformations to maximize binding affinity. For example, in the PI3K inhibitor ZSTK474, one morpholine ring assumes a classic chair conformation to present its oxygen atom for a key hydrogen bond, while a second morpholine ring in the same molecule adopts a twisted half-chair conformation to fit within the ATP binding site.[8]

Section 3: Stereoselective Synthesis of Morpholine Derivatives

The demand for enantiomerically pure morpholine derivatives has driven the development of sophisticated synthetic methodologies. Controlling the stereochemistry at positions C-2, C-3, C-5, and C-6 is critical for biological activity.

Chiral Pool Synthesis

One of the most direct approaches is to start from readily available, enantiomerically pure precursors, such as α-amino acids or 1,2-amino alcohols.[1][9] This strategy embeds a predefined stereocenter into the structure, which can then direct the stereochemistry of subsequent ring-forming reactions.

Asymmetric Catalysis

Asymmetric catalysis offers a more efficient and atom-economical route to chiral morpholines. Transition-metal-catalyzed asymmetric hydrogenation is a particularly powerful technique.[10] By hydrogenating a prochiral dehydromorpholine precursor in the presence of a chiral catalyst, typically based on rhodium or iridium complexed with a chiral phosphine ligand, specific enantiomers can be produced with high fidelity.

| Entry | Catalyst System | Substrate | Product Stereochemistry | Yield | Enantiomeric Excess (ee) | Reference |

| 1 | [Rh(COD)₂]BF₄ / SKP-Phos | 2-Phenyl-3,4-dihydro-2H-1,4-oxazine | (R)-2-Phenylmorpholine | >99% | 99% | [3] |

| 2 | [Rh(COD)₂]BF₄ / SKP-Phos | 2-(4-Chlorophenyl)-3,4-dihydro-2H-1,4-oxazine | (R)-2-(4-Chlorophenyl)morpholine | >99% | 99% | [3] |

Diastereoselective Cyclization Reactions

Various cyclization strategies have been developed that exhibit high diastereoselectivity. A notable example is the copper-promoted intramolecular oxyamination of alkenes.[11] This method allows for the stereoselective synthesis of 2,5- and 2,6-disubstituted morpholines, where the relative stereochemistry of the product is controlled by the transition state of the cyclization reaction.[11] Other effective methods include Pd-catalyzed carboamination and intramolecular hydroalkoxylation.[12][13]

Caption: Workflow for asymmetric synthesis of chiral morpholines.

Exemplary Protocol: Asymmetric Hydrogenation of a Dehydromorpholine

This protocol is generalized from methodologies achieving high enantioselectivity.[3][10]

-

Catalyst Preparation (Inert Atmosphere):

-

In a nitrogen-filled glovebox, add the chiral bisphosphine ligand (e.g., SKP-Phos, 0.011 mmol) and the rhodium precursor ([Rh(COD)₂]BF₄, 0.010 mmol) to a dried Schlenk tube.

-

Add 2.0 mL of anhydrous, degassed solvent (e.g., dichloromethane).

-

Stir the mixture at room temperature for 30 minutes to form the active catalyst solution. The causality here is the in situ formation of the active chiral complex necessary for stereoselective hydrogen delivery.

-

-

Reaction Setup:

-

In a separate autoclave vessel, dissolve the dehydromorpholine substrate (1.0 mmol) in 5.0 mL of the anhydrous, degassed solvent.

-

Transfer the prepared catalyst solution to the substrate solution via cannula under a positive pressure of nitrogen. This self-validating step ensures the catalyst is not exposed to oxygen or moisture, which would deactivate it.

-

-

Hydrogenation:

-

Seal the autoclave. Purge the system with hydrogen gas three times to remove residual nitrogen.

-

Pressurize the autoclave to the target pressure (e.g., 50 atm H₂).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Reaction progress can be monitored by TLC or GC/MS on aliquots carefully removed from the reaction.

-

-

Work-up and Purification:

-

Upon completion (as determined by monitoring), carefully vent the excess hydrogen pressure in a fume hood.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the chiral morpholine.

-

Section 4: Analytical Techniques for Stereochemical Characterization

The synthesis of a chiral morpholine must be followed by rigorous analysis to confirm its stereochemical identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are indispensable. Specifically, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is used to determine the relative stereochemistry of substituents by measuring through-space correlations between protons.[1] Protons on the same face of the ring will show a NOESY cross-peak, allowing for the assignment of cis or trans relationships.

-

Single-Crystal X-ray Crystallography: This is the gold standard for unambiguously determining the absolute and relative stereochemistry of a crystalline compound.[11][14] It provides a definitive 3D structure of the molecule, confirming the connectivity and spatial arrangement of all atoms.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity (ee) of a sample, chiral HPLC is employed.[1] The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, causing them to elute at different times. The relative area of the two peaks provides a precise measurement of the enantiomeric excess.

-

Chiroptical Methods: Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) measure the differential absorption of left and right circularly polarized light.[15] These spectra are highly sensitive to the molecule's stereochemistry and, when combined with theoretical calculations, can be used to assign the absolute configuration.

Section 5: The Role of Stereochemistry in Biological Activity

The precise three-dimensional arrangement of atoms in a morpholine ring and its substituents is often the critical determinant of a drug's interaction with its biological target.

Stereospecific Interactions with Protein Targets

Enantiomers of a chiral drug can exhibit vastly different pharmacological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral. A well-defined stereochemistry ensures that the morpholine-containing ligand can orient its functional groups optimally within the binding site.

A compelling example is found in inhibitors of the PI3K/mTOR pathway, a key target in cancer therapy.[4] X-ray crystal structures show that the morpholine oxygen atom frequently forms a crucial hydrogen bond with the backbone amide of a valine residue in the kinase hinge region.[4][8] Only one stereoisomer may be able to position this oxygen atom correctly for this high-affinity interaction. The rest of the scaffold, including other substituents on the morpholine ring, must then be oriented correctly to fit into adjacent hydrophobic or hydrophilic pockets.

Caption: Stereochemistry dictates key hydrogen bonding in kinase inhibitors.

Impact on Pharmacokinetics

Stereochemistry can also influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Different stereoisomers may be metabolized at different rates by enzymes such as cytochrome P450s, leading to variations in drug exposure and duration of action. Therefore, developing a single-enantiomer drug is often a regulatory and clinical imperative to ensure a predictable and safe therapeutic outcome.

Section 6: Conclusion and Future Outlook

The stereochemistry of the morpholine ring is not a trivial detail but a fundamental aspect that governs its utility in modern drug discovery. From the subtle energetic balance of its chair conformers to the profound impact of stereocenter configuration on biological activity, a deep understanding of its 3D properties is essential. Advances in asymmetric catalysis continue to provide more efficient and selective access to complex, enantiopure morpholine derivatives.[10][13] Future efforts will likely focus on developing novel catalytic systems for accessing currently challenging substitution patterns and on applying computational methods to predict the conformational behavior of these scaffolds within complex biological environments. As the quest for more selective and potent therapeutics continues, the chiral morpholine ring will undoubtedly remain a vital tool in the medicinal chemist's arsenal.

Section 7: References

-

Title: Morpholine synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Expanding Complex Morpholines Using Systematic Chemical Diversity Source: PMC URL: [Link]

-

Title: Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes Source: PMC - NIH URL: [Link]

-